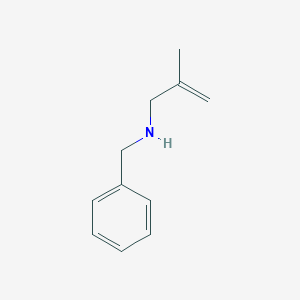

N-Benzyl-2-methylprop-2-en-1-amine

Description

Importance of Allylic Amine Scaffolds in Modern Organic Chemistry

Allylic amines are organic compounds that contain an amine group attached to an allyl group. This structural motif is of paramount importance in modern organic chemistry for several reasons. Firstly, allylic amines are prevalent in a wide array of natural products and biologically active molecules, including pharmaceuticals and agrochemicals. Their presence often imparts crucial physiological properties to these compounds.

Secondly, the allylic functional group serves as a versatile handle for a variety of chemical transformations. The double bond can undergo numerous reactions, such as epoxidation, dihydroxylation, and olefin metathesis, allowing for the introduction of new functional groups and the construction of complex molecular architectures. Furthermore, the nitrogen atom can be readily derivatized, and the adjacent double bond can influence the reactivity of the C-N bond, opening up unique synthetic pathways. The development of efficient and stereoselective methods for the synthesis of allylic amines is an active area of research, with transition metal-catalyzed reactions being particularly prominent. researchgate.netqub.ac.uknih.gov

N-Benzyl-2-methylprop-2-en-1-amine: A Key Intermediate for Advanced Synthesis

This compound, with its benzyl-protected amine and a substituted allyl group, is a particularly useful building block in organic synthesis. The benzyl (B1604629) group serves as a readily removable protecting group for the nitrogen atom, which is often necessary during multi-step synthetic sequences to prevent unwanted side reactions. The methallyl group offers specific steric and electronic properties that can be exploited to control the stereochemical outcome of reactions.

This compound serves as a precursor for the synthesis of more complex molecules. For instance, it can be utilized in ring-closing metathesis reactions to form nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry. Additionally, the double bond can be functionalized in various ways to introduce new stereocenters and build molecular complexity. Its role as an intermediate allows for the modular construction of target molecules, a key principle in modern synthetic strategy.

Historical Development and Initial Academic Investigations of this compound

The academic exploration of this compound and related allylic amines has evolved alongside the broader field of organic synthesis. Initial investigations likely focused on fundamental studies of its reactivity and the development of reliable synthetic methods. Early methods for the preparation of such amines often involved the direct alkylation of amines with corresponding allyl halides.

More contemporary research has focused on developing more efficient and selective catalytic methods for its synthesis. A notable advancement in this area is the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides, which provides a practical and modular route to structurally diverse allylic amines. nih.govrsc.org This method is valued for its atom economy and the ability to generate complex products from simple starting materials in a single step. rsc.org The development of such sophisticated synthetic tools has been crucial in unlocking the full potential of this compound as a versatile intermediate in academic research.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYBYPWDCWAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549470 | |

| Record name | N-Benzyl-2-methylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52853-55-1 | |

| Record name | N-(2-Methyl-2-propen-1-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52853-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-methylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2-methyl-2-propen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl 2 Methylprop 2 En 1 Amine and Its Advanced Derivatives

Direct Synthetic Routes to N-Benzyl-2-methylprop-2-en-1-amine

The synthesis of this compound, a secondary amine featuring both a benzyl (B1604629) and a methallyl group, can be achieved through several direct methods. The most prominent among these are reductive amination and nucleophilic substitution, each employing distinct precursors and reaction mechanisms.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a highly versatile method for forming C-N bonds, proceeding through the in-situ formation and subsequent reduction of an imine or enamine intermediate. byu.edumasterorganicchemistry.com This approach is a cornerstone in amine synthesis due to its efficiency and the frequent avoidance of over-alkylation issues that can plague other methods. masterorganicchemistry.commasterorganicchemistry.com

The direct synthesis of this compound can be accomplished via the reductive amination of methacrolein (B123484) (2-methylprop-2-enal), its corresponding carbonyl precursor, with benzylamine (B48309). The reaction initiates with the nucleophilic attack of benzylamine on the carbonyl carbon of methacrolein. This is followed by dehydration to form a conjugated iminium ion. This intermediate is then reduced to the final secondary amine product.

A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it can selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation. byu.edumasterorganicchemistry.com While biocatalytic approaches using imine reductases (IREDs) exist for the reductive amination of α,β-unsaturated carbonyls, they often lead to the reduction of both the C=N and C=C bonds, resulting in the corresponding saturated amine. acs.org

Table 1: Reagents for Reductive Amination of Methacrolein with Benzylamine

| Role | Reagent | Notes |

|---|---|---|

| Carbonyl Precursor | Methacrolein | The α,β-unsaturated aldehyde corresponding to the methallyl group. |

| Amine Source | Benzylamine | Provides the benzyl group to the final product. |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over aldehydes; requires careful handling due to cyanide toxicity. byu.edumasterorganicchemistry.com |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Reducing Agent | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Can also reduce the carbon-carbon double bond if not carefully controlled. byu.edu |

| Solvent | Methanol, Ethanol, Dichloromethane | Chosen based on reagent solubility and compatibility. |

A parallel reductive amination strategy is used to synthesize the saturated analog, N-Benzyl-2-methylpropan-1-amine. synquestlabs.comsigmaaldrich.com In this case, isobutyraldehyde (B47883) (2-methylpropanal) is reacted with benzylamine. The absence of the conjugated double bond simplifies the reaction, as the reduction step exclusively targets the imine formed from the aldehyde and amine.

In one documented synthesis, the reductive amination of an intermediate with isobutyraldehyde was used to produce a final derivative, yielding the N-isobutylbenzylamine moiety in a 42% yield. acs.org This demonstrates the practical application of this method in multi-step organic synthesis.

Table 2: Synthesis of N-Benzyl-2-methylpropan-1-amine via Reductive Amination

| Parameter | Details | Reference |

|---|---|---|

| Carbonyl Precursor | Isobutyraldehyde | - |

| Amine Source | Benzylamine | - |

| Product | N-Benzyl-2-methylpropan-1-amine | synquestlabs.comacs.org |

| Reported Yield | 42% (for a related derivative) | acs.org |

Nucleophilic Substitution Approaches for this compound

An alternative synthetic strategy involves the direct formation of the C-N bond through a nucleophilic substitution reaction, typically an alkylation of an amine. doubtnut.com

This compound can be synthesized by the direct alkylation of methallylamine (2-methylprop-2-en-1-amine) with a benzyl halide, such as benzyl bromide or benzyl chloride. In this Sₙ2 reaction, the nitrogen atom of the primary amine acts as a nucleophile, attacking the benzylic carbon and displacing the halide leaving group.

A significant challenge with this method is controlling the extent of alkylation. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the tertiary amine, N,N-dibenzyl-2-methylprop-2-en-1-amine. This can result in a mixture of products. masterorganicchemistry.com To favor mono-alkylation, reaction conditions can be optimized, for instance, by using a large excess of the primary amine. youtube.com

Table 3: Reactants for Nucleophilic Substitution Synthesis

| Role | Reagent | Notes |

|---|---|---|

| Nucleophile | Methallylamine (2-methylprop-2-en-1-amine) | The primary amine precursor. |

| Electrophile | Benzyl Bromide or Benzyl Chloride | The alkylating agent. Benzyl halides are effective due to the stable transition state of the Sₙ2 reaction. youtube.com |

| Base (optional) | Potassium Carbonate, Triethylamine | Used to neutralize the hydrohalic acid byproduct. |

| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents are typically used to facilitate Sₙ2 reactions. |

For the synthesis of a structurally related brominated analog, N-(2-bromoallyl)-N-methylbenzylamine, a nucleophilic substitution approach can be employed using 2,3-dibromoprop-1-ene and N-methylbenzylamine (N-methyl-1-phenylmethanamine). The substrate, 2,3-dibromoprop-1-ene, contains two bromine atoms with different reactivities: one is allylic and the other is vinylic.

The allylic bromide at the C-3 position is significantly more susceptible to Sₙ2 displacement than the vinylic bromide at the C-2 position. Therefore, the reaction with N-methylbenzylamine is expected to proceed with high regioselectivity. The secondary amine will preferentially attack the allylic carbon, displacing the bromide and forming the desired N-(2-bromo-2-propen-1-yl)-N-methyl-1-phenylmethanamine.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methacrolein (2-methylprop-2-enal) |

| Benzylamine |

| Sodium Borohydride |

| Sodium Cyanoborohydride |

| Sodium Triacetoxyborohydride |

| N-Benzyl-2-methylpropan-1-amine |

| Isobutyraldehyde (2-methylpropanal) |

| Methallylamine (2-methylprop-2-en-1-amine) |

| Benzyl Bromide |

| Benzyl Chloride |

| N,N-dibenzyl-2-methylprop-2-en-1-amine |

| 2,3-Dibromoprop-1-ene |

| N-Methyl-1-phenylmethanamine (N-methylbenzylamine) |

Catalytic Pathways for this compound Synthesis

Catalytic methods provide efficient and atom-economical routes to this compound and related structures. Palladium- and rhodium-catalyzed reactions are particularly prominent in this field.

Palladium-Catalyzed Synthesis of N-Benzylamine Derivatives

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction typically involves the reaction of an allylic substrate, such as an allyl acetate, with an amine in the presence of a palladium(0) catalyst. organic-chemistry.org The mechanism proceeds through the formation of a π-allyl palladium complex, which is then attacked by the amine nucleophile. organic-chemistry.org

The regioselectivity of the amination can be influenced by several factors, including the nature of the ligands on the palladium catalyst and the solvent used. nih.gov For instance, in the palladium-catalyzed allylic amination of aliphatic allyl acetates, the use of certain secondary amines as nucleophiles can lead to the formation of the linear (thermodynamic) product through isomerization of the initially formed branched (kinetic) product. nih.gov This isomerization is catalyzed by Pd(0) and is significantly affected by the solvent, with tetrahydrofuran (B95107) (THF) favoring the branched product. nih.gov

A variety of palladium catalysts and reaction conditions have been developed for allylic amination. These reactions can be performed under mild conditions and often exhibit high yields. nih.gov The development of multicomponent tandem reactions, such as the alkyl Heck/Tsuji-Trost homologative amination, has further expanded the scope and efficiency of synthesizing allylic amines. nih.gov

Table 1: Key Features of Palladium-Catalyzed Allylic Amination

| Feature | Description | Source(s) |

| Catalyst | Typically a Pd(0) complex. | organic-chemistry.org |

| Mechanism | Involves oxidative addition to form a π-allyl palladium complex, followed by nucleophilic attack by the amine. | organic-chemistry.org |

| Regioselectivity | Can be influenced by ligands, solvent, and the nature of the amine nucleophile. | nih.gov |

| Product Isomerization | Branched (kinetic) products can isomerize to linear (thermodynamic) products, a process also catalyzed by Pd(0). | nih.gov |

Hydroamination Reactions for Allylic Amine Construction

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical approach to amine synthesis. libretexts.org For the construction of allylic amines, the hydroamination of allenes is a particularly relevant strategy. nih.govnih.gov

Transition metal catalysts, including those based on rhodium, gold, and palladium, have been successfully employed for the intermolecular hydroamination of allenes. nih.govnih.govsnnu.edu.cn Rhodium(I)/Josiphos catalyst systems have been shown to be highly effective for the regio- and enantioselective hydroamination of allenes with benzophenone (B1666685) imine, which serves as an ammonia (B1221849) surrogate. nih.govrsc.org This method provides access to valuable α-chiral primary allylic amines. nih.govrsc.org

The mechanism of rhodium-catalyzed hydroamination of allenes is proposed to involve the hydrometalation of the less substituted double bond of the allene (B1206475) to form a σ-allyl-Rh complex, which is in equilibrium with a π-allyl-Rh complex. rsc.org Reductive elimination from these complexes then yields the branched N-allylic amine. rsc.org

Gold-catalyzed hydroamination of allenes has also been explored. Gold(I) complexes can catalyze the intermolecular hydroamination of allenes with arylamines and carbamates. libretexts.orgnih.gov Palladium(II) complexes have also been used, though their application in intermolecular hydroamination of allenes with arylamines has been of more limited scope. nih.gov

Table 2: Catalysts for Intermolecular Hydroamination of Allenes

| Catalyst System | Amine Source | Product Type | Source(s) |

| Rhodium(I)/Josiphos | Benzophenone imine (ammonia surrogate) | α-Chiral primary allylic amines | nih.govrsc.org |

| Gold(I) complexes | Arylamines, Carbamates | Allylic amines | libretexts.orgnih.gov |

| Palladium(II) complexes | Arylamines | Allylic amines (limited scope) | nih.gov |

| Titanium half-sandwich imido complexes | Amines | Imines | libretexts.org |

Multi-Component and Protecting Group Strategies in this compound Synthesis

In addition to direct catalytic methods, the synthesis of this compound and its derivatives often involves the strategic use of protecting groups and multi-component reactions to achieve the desired molecular architecture.

Application of the N-Benzyl Moiety as a Protective Group for Amines

The benzyl (Bn) group is a commonly used protecting group for amines in organic synthesis. nih.govwikipedia.org Its stability under a wide range of reaction conditions makes it a robust choice for masking the reactivity of an amine functionality while other chemical transformations are carried out on the molecule. wikipedia.orgacs.org The installation of a benzyl group is typically achieved through a Williamson ether synthesis-type reaction, reacting an amine with benzyl chloride or benzyl bromide. youtube.com

Debenzylation Strategies in this compound Chemistry

The removal of the N-benzyl protecting group, or debenzylation, is a crucial step in many synthetic sequences. Several methods are available for this transformation, each with its own advantages and limitations.

One of the most common methods for N-debenzylation is catalytic hydrogenolysis. ox.ac.uk This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govacs.org The addition of acids, such as hydrochloric acid or acetic acid, or co-catalysts like niobic acid-on-carbon (Nb2O5/C), can facilitate the reaction and prevent catalyst poisoning by the amine product. nih.govacs.orgthieme-connect.com

Oxidative methods provide an alternative to hydrogenolysis for N-debenzylation. ox.ac.uk Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and N-iodosuccinimide (NIS) can be used to cleave the N-benzyl bond. nih.govwikipedia.orgox.ac.uk Visible-light-mediated oxidative debenzylation using DDQ has emerged as a mild and selective method. acs.org Other oxidative systems, including those involving cytochrome P450 enzymes, have also been investigated for N-debenzylation. koreascience.krresearchgate.net

Table 3: Common Methods for N-Debenzylation

| Method | Reagents/Catalyst | Key Features | Source(s) |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Widely used, can be facilitated by acids or co-catalysts. | nih.govox.ac.ukacs.org |

| Oxidative Cleavage | DDQ, NIS | Alternative to reduction, can be performed under mild conditions. | nih.govwikipedia.orgox.ac.uk |

| Visible-Light-Mediated Oxidation | DDQ, light | Mild and selective method. | acs.org |

| Lewis/Brønsted Acids | BBr₃, BCl₃, AlCl₃, H₂SO₄, TFA | Requires harsh conditions. | nih.govacs.org |

| Enzymatic Oxidation | Cytochrome P450 | Biocatalytic approach. | koreascience.krresearchgate.net |

Reactivity and Advanced Transformations of N Benzyl 2 Methylprop 2 En 1 Amine

Transformations of the Amine Functionality

The secondary amine in N-benzyl-2-methylprop-2-en-1-amine is a key site for synthetic modifications, allowing for the introduction of various substituents and the construction of more elaborate molecular architectures.

Amidation Reactions of this compound

Amidation, the formation of an amide from an amine, is a fundamental transformation in organic synthesis. masterorganicchemistry.com For a secondary amine like this compound, this typically involves reaction with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent. The resulting N-benzyl-N-(2-methylprop-2-en-1-yl)amides are stable compounds with distinct chemical properties from the parent amine.

The general procedure for amidation involves the reaction of the amine with a suitable acylating agent, often in the presence of a base to neutralize the acidic byproduct. Common acylating agents include acyl chlorides and acid anhydrides. Alternatively, carboxylic acids can be coupled directly with the amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the removal of water.

A specific example of an amidation reaction is the synthesis of N-benzyl-N-(2-methylprop-2-en-1-yl)acetamide. This can be achieved by reacting this compound with acetyl chloride in the presence of a tertiary amine base like triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acetyl chloride, leading to the formation of the amide and triethylammonium (B8662869) chloride.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride | N-acyl-N-benzyl-2-methylprop-2-en-1-amine | Amidation |

| This compound | Carboxylic Acid (with coupling agent) | N-acyl-N-benzyl-2-methylprop-2-en-1-amine | Amidation |

Urea (B33335) Formation via Reaction with Isocyanates

The reaction of amines with isocyanates provides a direct and efficient route to urea derivatives. researchgate.net this compound readily reacts with various isocyanates to form the corresponding trisubstituted ureas. This reaction is a nucleophilic addition of the amine to the highly electrophilic carbonyl carbon of the isocyanate.

For instance, the reaction of this compound with phenyl isocyanate yields 1-benzyl-1-(2-methylprop-2-en-1-yl)-3-phenylurea. The reaction is typically fast and proceeds to high yield under mild conditions, often at room temperature and without the need for a catalyst. The resulting ureas are often stable, crystalline solids. These urea derivatives are valuable intermediates for further synthetic transformations, particularly those involving the alkene functionality.

| Reactant 1 | Reactant 2 | Product |

| This compound | Phenyl Isocyanate | 1-Benzyl-1-(2-methylprop-2-en-1-yl)-3-phenylurea |

| This compound | Alkyl Isocyanate | 1-Alkyl-3-benzyl-3-(2-methylprop-2-en-1-yl)urea |

Reactions Involving the Alkene Moiety

The methallyl group in this compound provides a handle for a variety of reactions that construct new carbon-carbon and carbon-heteroatom bonds, leading to the formation of cyclic structures.

Carboamination Reactions of this compound Derived Ureas

Carboamination reactions involve the simultaneous addition of a carbon and a nitrogen moiety across a double or triple bond. In the context of ureas derived from this compound, intramolecular carboamination reactions are particularly useful for the synthesis of nitrogen-containing heterocycles.

Ureas derived from this compound can undergo palladium-catalyzed intramolecular carboamination to afford imidazolidin-2-one derivatives. This transformation involves the activation of an aryl or vinyl halide by a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination to form the heterocyclic ring.

For example, a urea synthesized from this compound and an isocyanate derived from an ortho-iodoaniline can undergo an intramolecular Heck-type reaction. The palladium catalyst inserts into the carbon-iodine bond, and the resulting organopalladium species coordinates to the alkene. Subsequent intramolecular insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination and re-aromatization, or more commonly, a reductive elimination step, leads to the formation of the imidazolidin-2-one ring system.

These cyclization reactions are powerful tools for the construction of complex molecular scaffolds from relatively simple starting materials. The conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

| Substrate | Catalyst System | Product |

| Urea from this compound and o-iodophenyl isocyanate | Pd(OAc)₂, PPh₃, Base | Benzyl-substituted imidazolidin-2-one |

Cyclometallation Reactions with this compound

Cyclometallation is a reaction in which a metal complex is formed that contains a direct bond between the metal and a carbon atom of an organic ligand, resulting in the formation of a ring. This compound can act as a ligand in such reactions, where both the nitrogen atom and a carbon atom from the benzyl (B1604629) or methallyl group coordinate to the metal center.

These reactions typically involve the activation of a C-H bond by a transition metal complex. For this compound, this could involve the ortho-C-H bond of the benzyl group or a C-H bond of the methallyl group. The resulting cyclometallated complexes can be stable and have applications in catalysis and materials science.

For instance, reaction with a palladium(II) salt, such as palladium(II) acetate, in the presence of a suitable base can lead to the formation of a palladacycle. The amine nitrogen first coordinates to the palladium center, followed by intramolecular C-H activation to form the stable five- or six-membered ring containing a palladium-carbon bond. The specifics of the resulting cyclometallated structure would depend on the reaction conditions and the relative reactivity of the different C-H bonds in the molecule.

| Ligand | Metal Precursor | Product Type |

| This compound | Palladium(II) Acetate | Palladacycle |

General Addition Reactions to the Olefinic Bond of this compound

The olefinic bond in this compound is a key site for chemical modifications. Addition reactions transform the unsaturated allyl group into a saturated alkyl chain, thereby altering the molecule's steric and electronic properties. Common addition reactions applicable to this double bond include hydrogenation, halogenation, and hydrohalogenation.

In a typical hydrogenation reaction, the double bond is reduced in the presence of a metal catalyst such as palladium, platinum, or nickel. This process yields N-Benzyl-2-methylpropan-1-amine, effectively saturating the propenyl group to a propyl group.

Halogenation , the addition of halogens like chlorine (Cl₂) or bromine (Br₂), proceeds across the double bond to form a dihalo-substituted derivative. For instance, the reaction with bromine would yield N-(2,3-dibromo-2-methylpropyl)-N-benzylamine.

Hydrohalogenation , the addition of hydrogen halides (e.g., HCl, HBr), follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. In the case of this compound, the addition of HBr would predominantly yield N-(2-bromo-2-methylpropyl)-N-benzylamine.

These fundamental reactions are summarized in the table below:

| Reaction Type | Reagents | Product |

| Hydrogenation | H₂, Pd/C | N-Benzyl-2-methylpropan-1-amine |

| Halogenation | Br₂ | N-(2,3-dibromo-2-methylpropyl)-N-benzylamine |

| Hydrohalogenation | HBr | N-(2-bromo-2-methylpropyl)-N-benzylamine |

Diversification through Derivatization Strategies

Advanced synthetic methods can be employed to create a diverse range of derivatives from this compound and its analogs. These strategies enable the introduction of various functional groups and the construction of complex molecular architectures.

The alkyne analog, N-Benzyl-N-methylprop-2-yn-1-amine, serves as a versatile precursor for derivatization. nih.govachemblock.comcymitquimica.com Silylation of the terminal alkyne is a common transformation. For example, intermolecular trans-bis-silylation of terminal alkynes has been reported, which could be applicable to this substrate. nih.gov This reaction involves the addition of two silyl (B83357) groups across the triple bond, leading to a bis(silyl)alkene derivative. Such reactions can be catalyzed by various transition metals and provide access to functionalized building blocks for further synthesis.

The terminal alkyne functionality in analogs like N-Benzyl-N-methylprop-2-yn-1-amine is ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide. nih.govrsc.orgnih.gov This methodology is widely used for creating complex molecular architectures, linking different molecular fragments, and synthesizing novel heterocyclic compounds with potential applications in various fields of chemistry and biology. nih.govnih.gov

Intramolecular C(sp³)–H amination reactions offer a powerful and atom-economical method for synthesizing nitrogen-containing heterocycles. rsc.org For substrates containing an N-benzyl amine moiety, this transformation can be achieved through radical-mediated processes. These reactions typically involve the generation of a nitrogen-centered radical, which then abstracts a hydrogen atom from a C(sp³)–H bond within the same molecule, followed by radical recombination to form a new C–N bond and construct a cyclic amine. This strategy avoids the need for pre-functionalization of the substrate. rsc.org Various catalytic systems, including those based on transition metals, have been developed to facilitate this type of transformation. nih.govnih.gov

Mechanistic and Stereochemical Investigations in N Benzyl 2 Methylprop 2 En 1 Amine Chemistry

Reaction Mechanism Elucidation

The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For N-Benzyl-2-methylprop-2-en-1-amine and related structures, mechanistic investigations have centered on transition metal-catalyzed reactions, providing insights into the formation of key intermediates and the factors governing selectivity.

Mechanistic Pathways of Catalytic Reactions Involving this compound

Catalytic reactions are pivotal in modern organic synthesis, enabling the efficient construction of complex molecules. The benzyl (B1604629) and methallyl moieties of this compound offer multiple sites for catalytic activation, leading to a rich and varied chemistry.

Palladium-catalyzed carboamination reactions of unsaturated amines are a powerful tool for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines. While direct studies on this compound are not extensively detailed in the provided literature, the mechanism can be inferred from studies on analogous N-protected aminoalkenes. nih.govnih.gov

The generally accepted mechanism for the palladium-catalyzed carboamination of γ-aminoalkenes involves a catalytic cycle that begins with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. This is followed by the deprotonation of the amine and coordination to the palladium center to form a palladium(II) amido complex. The key step of the reaction is the intramolecular syn-aminopalladation of the alkene. nih.gov In this step, the nitrogen atom adds to one face of the alkene while the palladium adds to the same face, establishing the stereochemistry of the newly formed ring. Subsequent carbon-carbon bond-forming reductive elimination from the resulting palladacycle releases the pyrrolidine (B122466) product and regenerates the Pd(0) catalyst, allowing the cycle to continue. This process results in a net suprafacial addition of the nitrogen atom and the aryl/alkenyl group across the double bond. nih.gov

The efficiency and selectivity of these tandem reactions are highly dependent on the catalyst structure, particularly the phosphine (B1218219) ligands employed. nih.gov For instance, tandem N-arylation/carboamination sequences have been developed that allow for the synthesis of differentially arylated N-aryl-2-benzylpyrrolidines in a one-pot process by modifying the palladium catalyst via in situ phosphine ligand exchange. nih.govcsic.es

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Carboamination of γ-Aminoalkenes

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | An aryl or alkenyl halide adds to the Pd(0) catalyst. | LₙPd(Ar)(X) |

| 2. Amine Coordination & Deprotonation | The pendant amine coordinates to the palladium center and is deprotonated. | LₙPd(Ar)(NRR') |

| 3. syn-Aminopalladation | Intramolecular insertion of the alkene into the Pd-N bond. | Alkyl-Pd(II) palladacycle |

| 4. Reductive Elimination | C-C bond formation to release the product. | Pyrrolidine derivative |

| 5. Catalyst Regeneration | The Pd(0) catalyst is regenerated. | Pd(0)Lₙ |

This generalized mechanism is based on studies of N-Boc and N-aryl protected γ-aminoalkenes and is expected to be analogous for substrates like this compound. nih.govnih.gov

Nickel-catalyzed vinylation reactions provide a direct method for forming carbon-carbon bonds between sp²-hybridized centers. Recent advancements have focused on the enantioselective vinylation of 2-azaallyl anions, which can be generated from N-benzyl imine derivatives. nih.gov This methodology is crucial for synthesizing enantioenriched allylic and vinylic amines, which are important structural motifs in pharmaceuticals. nih.gov

The catalytic cycle is proposed to involve the formation of a 2-azaallyl anion by deprotonation of an N-benzyl ketimine derivative. In a key development, a nickel/chiral phosphine ligand system, such as Ni/chiraphos, was identified to favor an anionic vinylation pathway over a competing radical reaction. nih.gov This allows for the coupling of the 2-azaallyl anion with vinyl bromide substrates. This method has been successfully applied to the synthesis of 1,3-diamine derivatives using functionalized vinyl bromides like N-benzyl-2-bromo-N-methylprop-2-en-1-amine. nih.gov

General strategies for the nickel-catalyzed vinylation of benzylic amines often involve the conversion of the amine into a more reactive intermediate, such as a pyridinium (B92312) salt, to facilitate C-N bond activation and subsequent cross-coupling with vinylboronic acids or esters. nih.gov These reactions proceed under mild conditions and exhibit a broad tolerance for various functional groups. nih.govorganic-chemistry.org While some transition metal-free reactions have been observed, the use of a nickel catalyst generally leads to higher yields. nih.gov

Table 2: Nickel-Catalyzed Enantioselective Vinylation of an Aryl 2-Azaallyl Anion with a Substituted Vinyl Bromide nih.gov

| Entry | Vinyl Bromide | Product | Yield (%) | ee (%) |

| 1 | N-benzyl-2-bromo-N-methylprop-2-en-1-amine | 1,3-Diamine derivative | 82 | 95 |

| 2 | 4-(2-bromoallyl)morpholine | Morpholine-containing product | 78 | 98 |

| 3 | 1-(2-bromoallyl)pyrrolidine | Pyrrolidine-containing product | 72 | 95 |

| 4 | 1-(2-bromoallyl)piperidine | Piperidine-containing product | 75 | 96 |

Reaction conditions involved a Ni/chiraphos catalyst system. The data demonstrates the successful synthesis of enantioenriched 1,3-diamine derivatives. nih.gov

Exploration of Intermediates in this compound Transformations

The reactivity of this compound in chemical transformations is dictated by the accessibility and stability of various reactive intermediates. Understanding these intermediates is key to designing new synthetic methods.

The deprotonation of N-benzyl imines, which can be conceptually derived from N-benzyl amines, generates 2-azaallyl anions. nih.gov These Umpolung reagents exhibit nucleophilic character at the carbon atom adjacent to the nitrogen, enabling reactions with various electrophiles. nih.gov The synthetic utility of these anions has been demonstrated in transition-metal-catalyzed processes, including the nickel-catalyzed enantioselective vinylation discussed previously. nih.gov

The success of these reactions hinges on controlling the reactivity of the 2-azaallyl anion to favor the desired pathway. For example, in the nickel-catalyzed vinylation, the choice of a less reducing 2-azaallyl anion was crucial to promote the anionic vinylation mechanism over an undesired background radical process. nih.gov This highlights the tunable nature of these intermediates and their potential in complex molecule synthesis.

Carbenoid insertion reactions represent a powerful strategy for the formation of C-C and C-H bonds. These reactions typically involve a metal carbene intermediate, often generated from a diazo compound in the presence of a rhodium or copper catalyst. csic.esnih.gov The carbenoid can then insert into a nearby C-H or N-H bond.

While the literature provided does not describe direct carbenoid insertion reactions involving this compound, the principles can be applied hypothetically. For instance, a rhodium(II) or copper(I) catalyst could potentially mediate the insertion of a carbene into the N-H bond of a primary or secondary amine precursor to this compound, or into the benzylic C-H bonds of the molecule itself. csic.es The chemoselectivity of such an insertion would be a critical challenge, as competition between insertion into different C-H bonds (benzylic, allylic, alkyl) and the N-H bond (if present) would need to be controlled. nih.govescholarship.org The mechanism of C-H insertion can be either concerted or stepwise, involving a zwitterionic intermediate, depending on the substrate and catalyst. escholarship.org

Stereocontrol in the Synthesis and Reactions of this compound Derivatives

The prochiral nature of this compound and its derivatives presents opportunities for the application of various stereocontrolled synthetic methodologies. The development of such methods is crucial for accessing enantiomerically pure or diastereomerically enriched products, which may exhibit distinct biological activities or physical properties.

Enantioselective Synthesis Strategies

The enantioselective synthesis of chiral amines, including derivatives of this compound, is a field of intensive research. Several catalytic asymmetric methods can be envisaged for the preparation of chiral N-benzylmethallylamine analogs, primarily through the asymmetric amination of allylic substrates.

One of the most powerful tools for the synthesis of chiral allylic amines is transition metal-catalyzed asymmetric allylic amination . Iridium complexes, in particular, have been shown to be highly effective for the enantioselective allylic amination of various allylic carbonates and acetates. For instance, iridium catalysts bearing chiral phosphoramidite (B1245037) ligands can facilitate the reaction of benzylamine (B48309) with allylic electrophiles to yield branched allylic amines with high enantioselectivity. organic-chemistry.org While direct studies on 2-methylpropenyl substrates are not extensively documented for this specific amine, the general success of these catalyst systems suggests their potential applicability.

Another prominent strategy involves copper-catalyzed enantioselective C-H amination . This approach can be applied to allylic substrates where a C-H bond is converted into a C-N bond with high enantiocontrol, often employing a chiral phosphoric acid as a co-catalyst. researchgate.net The reaction proceeds via a radical mechanism where the stereochemistry is dictated by the chiral catalyst in the C-N bond-forming step.

Biocatalytic methods also offer a sustainable route to chiral allylic amines. Reductive aminases, for example, can catalyze the reductive amination of α,β-unsaturated aldehydes, which are precursors to the corresponding allylic amines, with high enantioselectivity. researchgate.net This enzymatic approach avoids the use of heavy metals and often proceeds under mild reaction conditions.

The table below summarizes potential enantioselective strategies applicable to the synthesis of chiral derivatives of this compound, based on established methodologies for similar allylic amines.

| Catalytic System | Substrate Type | Chiral Ligand/Auxiliary | Potential Outcome for this compound Derivatives |

| Iridium | Allylic carbonate/acetate | Chiral Phosphoramidite | High enantioselectivity in the formation of the chiral amine |

| Copper/Chiral Acid | Allylic C-H bond | Chiral Phosphoric Acid | Enantioselective formation of the C-N bond |

| Reductive Aminase | α,β-Unsaturated aldehyde | Enzyme Active Site | High enantioselectivity in the reductive amination step |

Advanced Spectroscopic and Analytical Characterization of N Benzyl 2 Methylprop 2 En 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. For N-Benzyl-2-methylprop-2-en-1-amine, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H and ¹³C NMR for Detailed Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. Key signals include those for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and propenyl groups, and the methyl protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). In some cases, the methylene protons of the benzyl group can appear as two distinct signals due to their diastereotopic nature, especially if there is a chiral center in the molecule or restricted rotation around the C-N bond. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, separate signals are expected for the carbons of the benzyl ring, the benzylic methylene carbon, the carbons of the 2-methylprop-2-en-1-yl group (including the quaternary carbon, the methylene carbon, and the methyl carbons), and the carbon of the amine group. The chemical shifts in ¹³C NMR are also reported in ppm relative to TMS. For instance, in a related compound, 2-methylpropene, the three distinct carbon environments give rise to three different chemical shifts. docbrown.info

| ¹H NMR Data | ¹³C NMR Data |

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| Benzylic (CH₂) | ~3.7 |

| Vinylic (=CH₂) | ~4.8 - 5.0 |

| Allylic (CH₂) | ~3.1 |

| Methyl (CH₃) | ~1.7 |

| Amine (NH) | Variable |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In the context of this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique helps in confirming the molecular weight of the compound. Some research on related N-benzyl amine derivatives has utilized ESI-MS for product identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is crucial for assessing the purity of a sample of this compound by separating it from any impurities or byproducts from a synthesis. The mass spectrometer then provides mass information for each separated component, confirming the identity of the main compound and helping to identify any contaminants. Studies on the synthesis of N-benzyl-N-methylprop-2-yn-1-amine derivatives have employed LC-MS for characterization. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₅N), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy. The use of HRMS has been documented in the structural determination of related complex organic molecules. mdpi.comresearchgate.net

| Mass Spectrometry Data |

| Technique |

| ESI-MS |

| LC-MS |

| HRMS |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching for the secondary amine (typically a single weak band around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring and the alkene group (around 1600-1680 cm⁻¹), and C-N stretching (around 1000-1250 cm⁻¹). orgchemboulder.com The presence of a secondary amine is characterized by a single N-H stretching band, unlike primary amines which show two. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. For instance, the C=C bond of the alkene and the symmetric breathing mode of the aromatic ring often give strong Raman signals. Studies on related compounds like N-benzyl-2-methyl-4-nitroaniline have utilized Raman spectroscopy to investigate molecular structure and polymorphism. researchgate.net

| Vibrational Spectroscopy Data |

| Functional Group |

| N-H (secondary amine) |

| C-H (aromatic) |

| C-H (aliphatic) |

| C=C (alkene) |

| C=C (aromatic) |

| C-N |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry.

While a crystal structure for this compound has not been reported in publicly accessible databases, analysis of structurally similar compounds can provide significant insight into its likely solid-state architecture. A relevant analogue is N-benzyl-N-methylmethacrylthioamide, which shares the N-benzyl and 2-methylprop-2-en-1-yl (methallyl) core. X-ray analysis of this thioamide revealed that it crystallizes in the chiral space group P212121. This is significant as it indicates that the molecules adopt a chiral conformation within the crystal lattice, leading to spontaneous resolution where a single crystal contains only one enantiomer.

Table 1: Representative Crystallographic Data for an Analogue Compound (N-benzyl-N-methylmethacrylthioamide)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Comments | Chiral space group, indicating the crystal is enantiomerically pure. |

| Key Conformational Feature | The alkenyl double bond is twisted ~101.6° from the amide plane. |

This data is for a structural analogue and serves as a model for the potential solid-state characteristics of this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. For a moderately polar and volatile compound like this compound, both gas and liquid chromatography are highly applicable.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. It is an ideal method for assessing the purity and identifying trace impurities in samples of this compound.

In practice, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to adsorptive interactions with the column, resulting in poor peak shape (tailing). labrulez.comnih.gov This is often mitigated by using specialized base-deactivated columns or by derivatizing the amine to reduce its polarity. labrulez.comresearchgate.net

The mass spectrum of this compound under electron ionization (EI) is predicted to show a distinct fragmentation pattern. The most characteristic fragment would arise from the facile cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium (B1234903) cation.

Table 2: Predicted GC-MS Fragmentation Profile for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Structural Origin |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group cleavage); likely the base peak. |

| 106 | [C₈H₁₀]⁺˙ | McLafferty rearrangement product or fragment from C-N bond cleavage. |

| 70 | [C₄H₈N]⁺ | Fragment from cleavage of the benzyl-nitrogen bond. |

| 55 | [C₄H₇]⁺ | Methallyl cation (from cleavage of the methallyl-nitrogen bond). |

This table represents a prediction based on established fragmentation rules for benzylamines and allylic compounds.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful methods for the non-destructive separation and quantification of this compound. These techniques are particularly useful for analyzing potential non-volatile impurities or thermal degradation products that are not amenable to GC analysis.

Reverse-phase HPLC is the most probable mode of analysis. The benzyl group in the molecule contains a chromophore that allows for straightforward detection using a UV detector. To ensure good peak shape and reproducibility, an acidic modifier is typically added to the mobile phase to protonate the secondary amine, preventing interactions with residual silanol (B1196071) groups on the stationary phase.

UPLC, which uses smaller particle-sized columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity. The enantiomers of related chiral allylic amines have been successfully separated using HPLC on a chiral stationary phase, a technique that would be applicable to this compound if a chiral synthesis were employed. acs.orgacs.org

Table 3: Typical HPLC/UPLC Conditions for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 or C8 (e.g., 100 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |

| Elution Mode | Gradient elution (e.g., starting with 10% B, increasing to 95% B) |

| Flow Rate | 0.8-1.2 mL/min (HPLC); 0.3-0.5 mL/min (UPLC) |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Column Temperature | 25-40 °C |

These conditions are representative and would require optimization for specific applications.

Computational and Theoretical Chemical Investigations of N Benzyl 2 Methylprop 2 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Benzyl-2-methylprop-2-en-1-amine. These calculations can determine various molecular properties that govern the compound's chemical behavior.

Molecular Orbitals and Electronic Properties: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized on the nitrogen atom and the π-system of the methallyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the benzyl (B1604629) group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Electrostatic Potential and Charge Distribution: Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. In this compound, the region around the nitrogen atom is expected to have a negative electrostatic potential due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the amine group will exhibit a positive potential.

Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values can be used to compare the reactivity of this compound with other related amines.

Below is a hypothetical data table summarizing the kind of results that would be obtained from quantum chemical calculations on this compound.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 1.2 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on Nitrogen | -0.4 e | Quantifies the partial negative charge on the nitrogen atom, highlighting its nucleophilicity. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Molecular modeling and dynamics simulations are essential for exploring the conformational space and identifying the most stable conformers.

Conformational Search: A systematic or stochastic conformational search can identify various low-energy structures of the molecule. For this compound, the key degrees of freedom are the torsion angles around the C-N bonds and the C-C single bond of the benzyl group. The interactions between the benzyl and methallyl groups will dictate the preferred spatial arrangements.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent). These simulations can reveal the flexibility of the molecule and the transitions between different conformational states. By analyzing the trajectory from an MD simulation, one can identify the most populated and therefore energetically favorable conformations.

Analysis of Stable Conformers: The identified stable conformers can be further analyzed to understand the intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize them. The relative energies of these conformers can be calculated to determine their population at a given temperature. This information is crucial for understanding how the molecule might bind to a biological target or participate in a chemical reaction.

The following table illustrates the type of data that could be generated from a conformational analysis study.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) | Key Intramolecular Interactions |

| 1 (Global Minimum) | 0.00 | 175° (anti) | Minimal steric hindrance between the benzyl and methallyl groups. |

| 2 | 1.25 | 65° (gauche) | Potential for weak C-H···π interactions. |

| 3 | 2.80 | -70° (gauche) | Increased steric repulsion compared to the global minimum. |

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to model chemical reactions involving this compound, predict the most likely reaction pathways, and characterize the high-energy transition states.

Reaction Mechanism Exploration: For a given reaction, such as N-alkylation or oxidation, computational methods can be used to explore different possible mechanisms. By calculating the energy profile of each pathway, the most favorable route can be identified. This involves locating the structures of all reactants, intermediates, transition states, and products.

Transition State Theory: The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter for predicting the reaction kinetics. For allylic amines, reactions such as electrophilic addition to the double bond or substitution at the allylic position can be investigated. researchgate.net

Kinetic and Thermodynamic Analysis: By calculating the energies of all species along the reaction pathway, both the kinetic (activation energy) and thermodynamic (reaction energy) aspects of the reaction can be understood. This allows for predictions of reaction rates and equilibrium positions. For instance, the transition state for the hydroamination of a diene with an amine can be modeled to understand the stereoselectivity of the reaction. acs.org

A hypothetical reaction coordinate for the electrophilic addition of HBr to the double bond of this compound is presented in the table below.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + HBr |

| Transition State 1 | +15.2 | Formation of the carbocation intermediate. |

| Intermediate | -5.7 | Bromide ion and the tertiary carbocation. |

| Transition State 2 | -2.1 | Attack of the bromide ion on the carbocation. |

| Product | -20.5 | N-Benzyl-1-bromo-2-methylpropan-2-amine |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Related Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While a specific QSAR model for this compound derivatives is not available, the principles of QSAR can be applied to design such models for related amine derivatives. nih.gov

Descriptor Calculation: The first step in developing a QSAR model is to calculate a set of numerical descriptors that represent the chemical structure of the molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). For benzylamine (B48309) derivatives, properties such as hydrophobicity and electronic effects have been shown to be important. nih.govijpsonline.com

Model Building and Validation: Using a training set of molecules with known biological activities, a mathematical equation is derived that links the descriptors to the activity. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, can be used for this purpose. nih.gov The predictive power of the QSAR model is then assessed using a separate test set of molecules (external validation) and statistical cross-validation techniques. ijpsonline.com

Applicability and Interpretation: A validated QSAR model can be used to predict the biological activity of new, untested compounds. Furthermore, the descriptors included in the model can provide insights into the structural features that are important for the desired activity, thereby guiding the design of more potent and selective molecules. For example, a QSAR study on benzylamine derivatives as PDE4 inhibitors highlighted the importance of electrostatic and steric fields around the molecule for its activity. ijpsonline.com

The following table provides an example of the types of descriptors that might be used in a QSAR study of related amine derivatives.

| Compound | logP | Molecular Weight | Dipole Moment | Biological Activity (IC50, µM) |

| Derivative 1 | 2.5 | 200.3 | 1.1 | 10.5 |

| Derivative 2 | 3.1 | 214.3 | 1.5 | 5.2 |

| Derivative 3 | 2.8 | 208.3 | 1.3 | 8.1 |

| Derivative 4 | 3.5 | 228.4 | 1.8 | 2.7 |

Emerging Applications of N Benzyl 2 Methylprop 2 En 1 Amine in Synthetic and Materials Science Research

Utility as a Precursor in Complex Organic Synthesis

The dual functionality of N-Benzyl-2-methylprop-2-en-1-amine makes it a useful starting material for the construction of complex molecular architectures. The benzyl (B1604629) group often serves as a readily removable protecting group for the amine, while the methallyl group provides a handle for a variety of chemical transformations, including cyclization and carbon-carbon bond-forming reactions.

Role in the Synthesis of Heterocyclic Compounds (e.g., Imidazolidin-2-ones)

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One notable example is its potential role in the synthesis of imidazolidin-2-ones, a class of compounds with significant biological activity. General synthetic strategies for imidazolidin-2-ones often involve the cyclization of 1,2-diamines with a carbonyl source or the intramolecular cyclization of urea (B33335) derivatives.

N-allylureas, which can be synthesized from N-allylamines, are known to undergo cyclization to form imidazolidin-2-ones. For instance, a nickel-catalyzed cycloaddition of aziridines with isocyanates can yield imidazolidinone derivatives. Similarly, N-allylic ureas can undergo copper-mediated diamination to produce these heterocyclic structures. A recent development has shown that N-allyl amides can undergo a Ni-catalyzed four-component spirocyclization/carbonylation cascade to produce highly functionalized spirocyclobutyl γ-lactams. acs.org The N-2-methylallyl amide variant of this reaction proceeds smoothly, indicating the utility of the core structure of this compound in such complex cyclizations. acs.org

The synthesis of other N-benzylic heterocycles is also an active area of research, with methods like asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides being developed. nih.gov Furthermore, novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been synthesized through addition, rearrangement, and intramolecular cyclization reactions, highlighting the versatility of the N-benzyl amine motif in creating complex heterocyclic systems. nih.gov

Integration into Total Syntheses of Natural Products (e.g., Diterpenes, Alkaloids)

While direct and extensive examples of this compound's incorporation into the total synthesis of diterpenes and alkaloids are not widespread in the current literature, its structural motifs are of significant relevance. The N-benzyl group is a commonly employed protecting group in the synthesis of alkaloids and other nitrogen-containing natural products. wikipedia.org Its stability under a range of reaction conditions and its facile removal via hydrogenolysis make it an ideal choice for multi-step syntheses. wikipedia.org

The allyl group, on the other hand, is a versatile functional group for carbon-carbon bond formation, a key process in the construction of complex natural product skeletons. For example, Pd-catalyzed allylation reactions are widely used to introduce allyl moieties. The combination of a protected amine and a reactive allyl group in one molecule makes this compound a conceptually attractive building block for the synthesis of natural product precursors.

Contributions to Polymer Chemistry and Functional Materials Development

The presence of a polymerizable methallyl group allows this compound to be a valuable monomer in polymer chemistry. The resulting polymers, bearing benzylamine (B48309) side chains, can have unique properties and applications in the development of functional materials.

Design of Biopolymer Scaffolds with this compound Units

Polymers containing allyl functionalities are an emerging class of materials with significant potential in biomedical applications, including drug delivery and tissue engineering. mdpi.combohrium.com Poly(allylamine) (PAA) and its derivatives are cationic polymers that have been explored for gene delivery and as complexation agents for biological molecules. nih.govresearchgate.net The primary amine groups in PAA can be modified to tune the polymer's properties, such as cytotoxicity and transfection efficiency. nih.gov

By incorporating this compound into a polymer backbone, either through homopolymerization or copolymerization, a new class of functional polymers can be created. The benzyl groups would introduce hydrophobicity to the polymer chain, which can influence its self-assembly into nanoparticles and its loading and release characteristics for hydrophobic drugs. researchgate.net Furthermore, the amine functionality can facilitate the attachment of biologically active proteins and improve cellular adhesion, which is beneficial for tissue engineering scaffolds. researchgate.net The allyl group itself is highly reactive and can be used for grafting the polymer onto surfaces, creating biocompatible and antimicrobial coatings. mdpi.comresearchgate.net

Fabrication of Catalysts and Sensors Incorporating Amine Functionality

The amine group in this compound can be exploited in the fabrication of catalysts and sensors. When immobilized on a solid support, the amine can act as a basic catalyst for various organic transformations. The allyl group provides a convenient anchor for this immobilization onto polymer beads or inorganic substrates. Functionalized polystyrene beads are one example of a support that can be used.

In the field of chemical sensors, amine-functionalized materials are used for the detection of various analytes. The amine groups can act as recognition sites, binding to target molecules through hydrogen bonding or other electrostatic interactions. This binding event can then be transduced into a measurable signal, such as a change in color, fluorescence, or electrical conductivity. The incorporation of this compound into a polymer matrix or onto a surface can thus lead to the development of novel sensors.

Investigative Research into Biological Activities of this compound Analogs (non-clinical)

While the biological profile of this compound itself is not extensively documented, numerous studies have investigated the biological activities of its structural analogs. These non-clinical studies reveal the potential of the N-benzyl amine scaffold in medicinal chemistry.

Analogs of this compound have shown a wide range of biological activities. For example, various N-benzyl piperidine (B6355638) derivatives have been synthesized and evaluated as potent inhibitors of histone deacetylases (HDAC) and acetylcholinesterase (AChE), suggesting their potential in the treatment of Alzheimer's disease. nih.gov Other N-benzyl-2-phenylethanamine derivatives have also been identified as cholinesterase inhibitors. rsc.org

Furthermore, some N-benzylamine derivatives have demonstrated anti-mycobacterial activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com The analgesic properties of certain N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamide analogs have also been reported. researchgate.net Additionally, N-benzyltriazolyl-hydroxamate derivatives have been developed as selective HDAC6 inhibitors, and N-benzyl pyridinium (B92312)–curcumin derivatives have shown promise as potent AChE inhibitors with antioxidant activity. nih.govresearchgate.net The antioxidant and anti-inflammatory activities have also been observed in N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides. mdpi.com

The following table summarizes the investigated biological activities of some this compound analogs:

| Compound Class | Investigated Biological Activity | Reference |

| N-Benzyl piperidine derivatives | Histone deacetylase (HDAC) and acetylcholinesterase (AChE) inhibition | nih.gov |

| N-Benzyl-2-phenylethanamine derivatives | Cholinesterase inhibition | rsc.org |

| Substituted Benzylamine derivatives | Anti-Mycobacterium tuberculosis activity | openmedicinalchemistryjournal.com |

| N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamide | Analgesic properties | researchgate.net |

| N-benzyltriazolyl-hydroxamate derivatives | Selective histone deacetylase 6 (HDAC6) inhibition | nih.gov |

| N-benzyl pyridinium–curcumin derivatives | Acetylcholinesterase (AChE) inhibition and antioxidant activity | researchgate.net |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Antioxidant and anti-inflammatory activity | mdpi.com |

These findings underscore the importance of the N-benzyl amine moiety as a pharmacophore and suggest that derivatives of this compound could be promising candidates for further investigation in drug discovery programs.

Studies on Anticancer Activity of Related N-Benzyl Amines

The N-benzyl amine moiety is a key component in the design of various anticancer agents. Research has demonstrated that derivatives incorporating this structure can exhibit potent activity against various cancer cell lines, including those resistant to standard chemotherapies.

One significant area of research involves the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), which is a known regulator of DNA damage response and a promising anticancer target. nih.gov Medicinal chemistry efforts have led to the identification of compounds with nanomolar inhibitory potency against the USP1/UAF1 complex. acs.org Studies have shown a strong correlation between the inhibitory concentration (IC50) of these compounds against USP1/UAF1 and their activity in non-small cell lung cancer cells, where they increase monoubiquitinated PCNA levels and decrease cell survival. nih.govacs.org

In another study, a series of novel monosubstituted N-benzyl amides of the polyether ionophore antibiotic Salinomycin (SAL) were synthesized and evaluated for their antiproliferative activity. nih.gov These derivatives showed potent anticancer activity, particularly against drug-resistant cell lines. nih.gov The structure-activity relationship (SAR) studies indicated that the position of substituents on the benzyl ring played a crucial role in their efficacy, with ortho-substituted derivatives being the most active. nih.gov

Table 1: Anticancer Activity (IC50 in µM) of Salinomycin (SAL) and its N-Benzyl Amide Derivatives This table is interactive. You can sort and filter the data.

| Compound | LoVo (Colon) | LoVo/Dx (Drug-Resistant Colon) | MDA-MB 231 (Breast) | MES-SA (Uterine Sarcoma) | MES-SA/Dx5 (Drug-Resistant Uterine) |

|---|---|---|---|---|---|

| SAL | 0.86 | 1.12 | 1.22 | 0.98 | 1.05 |

| 2-F-benzyl amide | 0.45 | 0.58 | 0.63 | 0.51 | 0.55 |

| 3-F-benzyl amide | 0.62 | 0.79 | 0.85 | 0.69 | 0.74 |

| 4-F-benzyl amide | 0.91 | 1.15 | 1.25 | 1.02 | 1.10 |

| 2-Cl-benzyl amide | 0.51 | 0.65 | 0.71 | 0.58 | 0.62 |

Data sourced from ResearchGate researchgate.net

Furthermore, research into other heterocyclic systems has also yielded promising results. For instance, certain N-benzyl-3-indolyl pyrimidine (B1678525) derivatives have been tested for their in vitro antiproliferative activity against various cancer cell lines, with some compounds showing high potency. researchgate.net

Research on Anti-inflammatory Effects of N-Benzyl Amine Derivatives

Several N-benzyl amine derivatives have been identified as potent anti-inflammatory agents. A notable example is N-benzyl-N-methyldecan-1-amine (BMDA), a compound originally derived from Allium sativum (garlic), and its synthetic derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA). nih.govfrontiersin.org

These compounds have demonstrated significant anti-inflammatory and anti-oxidative effects in models of acute and chronic inflammation. frontiersin.orgnih.gov In studies using a rat model of dinitrobenzenesulfonic acid (DNBS)-induced colitis, rectal administration of BMDA or DMMA reduced the severity of the inflammation. nih.govfrontiersin.org This therapeutic effect was associated with a decrease in myeloperoxidase (MPO) activity, which indicates reduced neutrophil infiltration into the colonic mucosa. nih.govfrontiersin.org Furthermore, the compounds lowered the levels of key inflammatory mediators, including cytokine-induced neutrophil chemoattractant-3 (CINC-3) and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org The mechanism of action involves the inhibition of critical inflammatory signaling pathways, including the c-jun terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

Oral administration of BMDA and DMMA also proved effective in ameliorating collagen-induced rheumatoid arthritis in mice, a model for chronic inflammatory disease. nih.govnih.gov The treatment led to decreased levels of inflammatory cytokine transcripts and protected connective tissues by upregulating anti-oxidation proteins. nih.govnih.gov Importantly, these compounds did not show signs of liver toxicity, suggesting a favorable safety profile for potential therapeutic use. frontiersin.orgnih.gov Other research has also pointed to the anti-inflammatory action of benzylamine derivatives through different mechanisms, such as the inhibition of soybean lipoxygenase (LOX). mdpi.com

Enzymatic Inhibition Studies (e.g., Monoamine Oxidase, Myeloperoxidase Inhibition)

The ability of N-benzyl amine derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential, particularly in the fields of neuropharmacology and inflammation.

Monoamine Oxidase (MAO) Inhibition

Benzylamine itself is known to be a substrate and inhibitor of both isoforms of monoamine oxidase (MAO-A and MAO-B), enzymes that are critical for the metabolism of neurotransmitters. semanticscholar.orgwikipedia.org This property has been extensively explored, leading to the development of numerous N-benzyl amine derivatives as potent and often selective MAO inhibitors for treating neurological disorders like Parkinson's disease and depression. nih.govnih.gov

For example, extensive research has been conducted on benzylamine-sulfonamide derivatives as selective inhibitors of human MAO-B. nih.govresearchgate.net By modifying a previously identified lead compound, researchers developed novel derivatives with significant MAO-B inhibitory potency, with some compounds achieving IC50 values in the low nanomolar range. nih.govresearchgate.net Kinetic studies revealed that the most potent of these compounds acted as non-competitive inhibitors. nih.govresearchgate.net